molecular formula C12H17NO B2920691 4-{[(1-Cyclopropylethyl)amino]methyl}phenol CAS No. 1155988-12-7

4-{[(1-Cyclopropylethyl)amino]methyl}phenol

Cat. No.: B2920691
CAS No.: 1155988-12-7
M. Wt: 191.274
InChI Key: YULPHYARBUTMAS-UHFFFAOYSA-N
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Description

4-{[(1-Cyclopropylethyl)amino]methyl}phenol is an organic compound with the molecular formula C12H17NO It is characterized by a phenol group substituted with a cyclopropylethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Cyclopropylethyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and 1-cyclopropylethylamine.

    Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. Common reagents used in this process include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Cyclopropylethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols, Amines

    Substitution: Nitro, Sulfo, and Halo derivatives

Scientific Research Applications

4-{[(1-Cyclopropylethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the cyclopropylethylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-Cyclopropylmethyl)amino]methyl}phenol
  • 4-{[(1-Cyclopropylethyl)amino]ethyl}phenol
  • 4-{[(1-Cyclopropylpropyl)amino]methyl}phenol

Uniqueness

4-{[(1-Cyclopropylethyl)amino]methyl}phenol is unique due to the presence of the cyclopropylethylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

4-[(1-cyclopropylethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(11-4-5-11)13-8-10-2-6-12(14)7-3-10/h2-3,6-7,9,11,13-14H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULPHYARBUTMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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